Cas no 2228322-18-5 (tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate)

Tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate is a specialized carbamate derivative featuring a sulfamoylmethyl substituent on a dimethoxyphenyl core. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which enable further derivatization or serve as a protective group for amine functionalities. The tert-butyl carbamate (Boc) group enhances stability and facilitates selective deprotection under mild acidic conditions, while the sulfamoylmethyl moiety offers potential for interactions in biological systems. Its well-defined structure and purity make it suitable for research applications, particularly in the development of pharmacologically active molecules or as an intermediate in complex synthetic pathways.
tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate structure
2228322-18-5 structure
Product Name:tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate
CAS No:2228322-18-5
MF:C14H22N2O6S
MW:346.399282932281
CID:6240630
PubChem ID:165695338
Update Time:2025-10-28

tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate
    • tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
    • 2228322-18-5
    • EN300-1885998
    • Inchi: 1S/C14H22N2O6S/c1-14(2,3)22-13(17)16-10-6-9(8-23(15,18)19)7-11(20-4)12(10)21-5/h6-7H,8H2,1-5H3,(H,16,17)(H2,15,18,19)
    • InChI Key: JEFSUSIKXZBJFC-UHFFFAOYSA-N
    • SMILES: S(CC1C=C(C(=C(C=1)NC(=O)OC(C)(C)C)OC)OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 346.11985760g/mol
  • Monoisotopic Mass: 346.11985760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 125Ų

tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1885998-0.05g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
0.05g
$888.0 2023-09-18
Enamine
EN300-1885998-0.1g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
0.1g
$930.0 2023-09-18
Enamine
EN300-1885998-0.25g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
0.25g
$972.0 2023-09-18
Enamine
EN300-1885998-0.5g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
0.5g
$1014.0 2023-09-18
Enamine
EN300-1885998-1.0g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
1g
$1057.0 2023-06-01
Enamine
EN300-1885998-2.5g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
2.5g
$2071.0 2023-09-18
Enamine
EN300-1885998-5.0g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
5g
$3065.0 2023-06-01
Enamine
EN300-1885998-10.0g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
10g
$4545.0 2023-06-01
Enamine
EN300-1885998-1g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
1g
$1057.0 2023-09-18
Enamine
EN300-1885998-5g
tert-butyl N-[2,3-dimethoxy-5-(sulfamoylmethyl)phenyl]carbamate
2228322-18-5
5g
$3065.0 2023-09-18

Additional information on tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate

Comprehensive Overview of tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate (CAS No. 2228322-18-5)

The compound tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate, identified by its CAS No. 2228322-18-5, is a specialized chemical entity gaining attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a tert-butyl carbamate group with a dimethoxyphenyl core and a sulfamoylmethyl substituent. Such structural attributes make it a promising candidate for drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways.

Recent trends in scientific literature highlight growing interest in sulfonamide derivatives due to their versatile biological activities. Researchers are actively exploring tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate for its potential applications in modulating protein-protein interactions or as a precursor for small-molecule inhibitors. Its sulfamoyl group is particularly noteworthy, as it often contributes to enhanced binding affinity and selectivity in drug design, aligning with current demands for precision therapeutics.

From a synthetic chemistry perspective, the CAS No. 2228322-18-5 compound exemplifies modern strategies in carbamate protection and aromatic functionalization. The tert-butyl moiety offers stability during multi-step syntheses, while the dimethoxy and sulfamoylmethyl groups provide handles for further derivatization. These features resonate with industry needs for modular building blocks in high-throughput screening libraries, a hot topic in AI-driven drug discovery platforms.

Analytical characterization of tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate typically involves advanced techniques like HPLC-MS and NMR spectroscopy, addressing the pharmaceutical sector's emphasis on purity quantification. Discussions in online forums frequently inquire about its solubility profile and storage conditions—key practical considerations for researchers handling this compound. Notably, its stability under various pH conditions makes it suitable for exploring prodrug strategies, an area gaining traction in targeted drug delivery research.

The environmental fate and green chemistry aspects of such compounds are increasingly scrutinized. While CAS No. 2228322-18-5 isn't classified as hazardous, its biodegradation pathways and eco-toxicity profile remain subjects of investigation—a reflection of the broader shift toward sustainable medicinal chemistry. This aligns with frequent search queries about benign-by-design pharmaceuticals in academic and industrial circles.

Patent landscapes reveal that derivatives of tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate are being evaluated in kinase inhibition assays, tapping into the booming market for targeted cancer therapies. Its structural motifs appear in several preclinical candidates, particularly those addressing inflammatory signaling pathways—a major focus area in recent PubMed publications and grant-funded research.

In conclusion, tert-butyl N-2,3-dimethoxy-5-(sulfamoylmethyl)phenylcarbamate represents a multifaceted tool for medicinal chemists. Its CAS No. 2228322-18-5 serves as a unique identifier in global chemical databases, facilitating collaborative research across academia and pharma. As computational methods like molecular docking and QSAR modeling advance, this compound's role in rational drug design is poised to expand, addressing contemporary challenges in personalized medicine and orphan drug development.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.